molecular formula C17H21N3O2S B276098 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide

Cat. No.: B276098
M. Wt: 331.4 g/mol
InChI Key: QLUUYVYHOLFOKW-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromoacetylpyridine in the presence of a base such as potassium carbonate. This reaction forms the thiazole ring. The resulting intermediate is then reacted with piperidine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, leading to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a piperidinylacetamide moiety contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H21N3O2S/c1-22-14-7-5-13(6-8-14)15-12-23-17(18-15)19-16(21)11-20-9-3-2-4-10-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19,21)

InChI Key

QLUUYVYHOLFOKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3

Origin of Product

United States

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